![molecular formula C16H11BrN4O3S2 B2708699 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide CAS No. 392302-85-1](/img/structure/B2708699.png)
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
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Overview
Description
The compound “N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide” is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a nitro group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . These techniques allow for the determination of the positions of the atoms in the molecule and the lengths and angles of the bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined through a series of tests. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Antifungal Activity
The title compound has been investigated for its antifungal properties. In a study, it exhibited moderate antifungal activity . Researchers explore its potential as a novel antifungal agent, which could be valuable in combating fungal infections.
Medicinal Chemistry
1,2,4-triazole compounds, like the one we’re discussing, play a crucial role in medicinal chemistry. They serve as scaffolds for designing bioactive molecules. Given their diverse biological activities, including antifungal, antiviral, and anticancer effects, this compound could be a starting point for drug discovery .
Herbicidal Applications
The 1,2,4-triazole nucleus is associated with herbicidal activity. Researchers have explored derivatives of this compound for potential use as herbicides . Investigating its effects on plant growth and weed control could yield valuable insights.
GHS-R1a Ghrelin Receptor Modulation
The compound’s pharmacophore includes a pyridine moiety. Pyridines have diverse activities, including modulation of the GHS-R1a ghrelin receptor . Investigating its interaction with this receptor could lead to novel therapeutic approaches.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O3S2/c17-11-7-5-10(6-8-11)9-25-16-20-19-15(26-16)18-14(22)12-3-1-2-4-13(12)21(23)24/h1-8H,9H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGUGKWZYXBLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
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